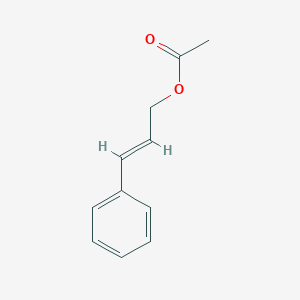![molecular formula C16H20N2O7 B120568 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dion CAS No. 960257-46-9](/img/structure/B120568.png)
1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dion
Übersicht
Beschreibung
The compound 1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione is a derivative of pyrrole-2,5-dione, which is a core structure in various organic compounds with potential applications in medicinal chemistry and materials science. The pyrrole-2,5-dione moiety is known for its electron-accepting properties and its ability to form stable heterocyclic compounds.
Synthesis Analysis
The synthesis of pyrrole-2,5-dione derivatives often involves palladium-catalyzed reactions, such as the Suzuki coupling, which is a common method for creating carbon-carbon bonds between aromatic compounds . The synthesis of the specific compound is not detailed in the provided papers, but similar compounds are typically synthesized through stepwise reactions that introduce various substituents to the pyrrole-2,5-dione core.
Molecular Structure Analysis
The molecular structure of pyrrole-2,5-dione derivatives is characterized by the presence of a five-membered lactam ring with two carbonyl groups at the 2 and 5 positions. Substituents on the pyrrole ring can significantly affect the electronic and steric properties of the molecule. For example, the introduction of electron-donating groups can enhance the electron-accepting nature of the dione moiety .
Chemical Reactions Analysis
Pyrrole-2,5-dione derivatives can participate in various chemical reactions, including Diels-Alder reactions as dienophiles , and they can be polymerized electrochemically . Their reactivity is influenced by the substituents on the pyrrole ring, which can either activate or deactivate the compound towards different types of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole-2,5-dione derivatives are influenced by their molecular structure. These compounds are often deeply colored, indicating the presence of extended conjugation and potential for use in dye and pigment applications . They can also exhibit photoluminescence, which makes them candidates for electronic applications . The introduction of various substituents can improve solubility in organic solvents, which is crucial for processing and application in different fields . The electron-accepting properties of the dione moiety make these compounds potential candidates for use as organic semiconductors or in other electronic devices .
Wissenschaftliche Forschungsanwendungen
Antikörper-Wirkstoff-Konjugate (ADCs)
Diese Verbindung wird bei der Entwicklung neuartiger Antikörper-Wirkstoff-Konjugate eingesetzt. ADCs sind eine Klasse von zielgerichteten Therapien, die monoklonale Antikörper, die spezifisch für Oberflächenantigene sind, die auf bestimmten Tumorzellen vorhanden sind, mit hochpotenten Antikrebsmitteln kombinieren . Die reaktiven Gruppen der Verbindung ermöglichen die Konjugation von zytotoxischen Medikamenten an die Antikörper, die diese Wirkstoffe dann selektiv an Krebszellen liefern können, wodurch die Auswirkungen auf gesunde Zellen minimiert werden.
Wirkmechanismus
Target of Action
The primary target of this compound is proteins, specifically antibodies. It has been shown to react with monoclonal antibodies, such as the anti-horseradish peroxidase IgG antibody . The compound modifies lysine residues in these antibodies , which are crucial for the antibody’s function and stability.
Mode of Action
The compound acts as a protein crosslinker . By reacting with the lysine residues in antibodies, it can induce changes in the protein structure. This modification can potentially alter the antibody’s interaction with its antigen, thereby influencing the overall immune response.
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body
Result of Action
The compound’s action results in the modification of antibodies, which could potentially enhance or inhibit their function. For instance, it has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It also suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Eigenschaften
IUPAC Name |
1-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c19-13-1-2-14(20)17(13)5-7-23-9-11-25-12-10-24-8-6-18-15(21)3-4-16(18)22/h1-4H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRSKXCXEFLTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391539 | |
| Record name | 1,11-BIS-MALEIMIDO-(PEO)4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
960257-46-9 | |
| Record name | 1,11-BIS-MALEIMIDO-(PEO)4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



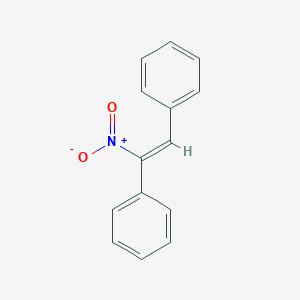
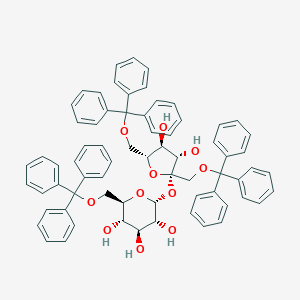
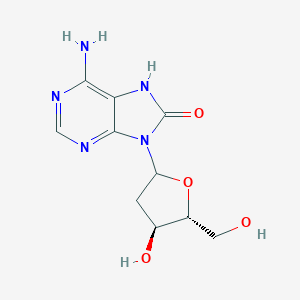



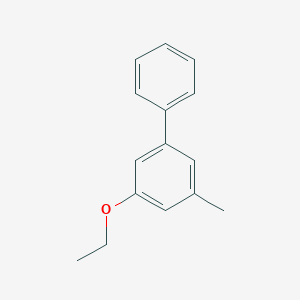

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)
